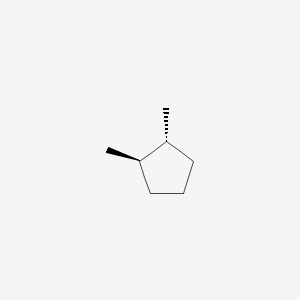

trans-1,2-Dimethylcyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRARCHMRDHZAR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015837 | |

| Record name | (rel)-trans-1,2-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | trans-1,2-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

64.0 [mmHg] | |

| Record name | trans-1,2-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

822-50-4 | |

| Record name | trans-1,2-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclopentane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (rel)-trans-1,2-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLCYCLOPENTANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942K50C92R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Principles and Isomerism of 1,2 Dimethylcyclopentane

Cis-Trans Isomerism in Cyclopentane (B165970) Systems

Due to the restricted rotation around the carbon-carbon single bonds within its ring structure, the cyclopentane molecule is relatively planar. libretexts.orglibretexts.org This rigidity is the basis for cis-trans isomerism (also known as geometric isomerism) in substituted cycloalkanes. fiveable.me When two substituents are attached to different carbon atoms of the ring, they can be located on either the same side or opposite sides of the ring's plane. libretexts.org

The two geometric isomers of 1,2-dimethylcyclopentane (B1584824) are distinguished by the spatial orientation of their two methyl groups relative to the plane of the cyclopentane ring. youtube.comyoutube.com

cis-1,2-Dimethylcyclopentane (B72798) : In this isomer, both methyl groups are positioned on the same face of the ring. fiveable.meyoutube.com

trans-1,2-Dimethylcyclopentane : In this isomer, the two methyl groups are located on opposite faces of the ring. fiveable.meyoutube.com

These two isomers are classified as diastereomers: stereoisomers that are not mirror images of each other. study.combrainly.com The cis isomer is less stable than the trans isomer due to steric hindrance created by the proximity of the two methyl groups on the same side of the ring. wyzant.com

| Isomer | Orientation of Methyl Groups | Stereochemical Relationship |

|---|---|---|

| cis-1,2-Dimethylcyclopentane | Same side of the ring | Diastereomers |

| This compound | Opposite sides of the ring |

Chirality and Enantiomerism in this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. brainly.com While cis-1,2-dimethylcyclopentane is an achiral molecule, this compound is chiral. study.combrainly.com The source of this chirality lies in the absence of an internal plane of symmetry. brainly.com The two carbon atoms to which the methyl groups are attached (C1 and C2) are chiral centers, as each is bonded to four different groups. brainly.comaskthenerd.com

Because it is chiral, this compound exists as a pair of non-superimposable mirror images known as enantiomers. study.comquora.com These enantiomers have identical physical properties except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. brainly.com

The absolute configuration of each chiral center in the enantiomers of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system prioritizes the four groups attached to a chiral center based on atomic number. The molecule is then oriented so that the lowest-priority group points away from the viewer. If the sequence from the highest to the third-highest priority group proceeds in a clockwise direction, the configuration is designated 'R' (Rectus); if it is counter-clockwise, it is designated 'S' (Sinister). libretexts.org

For this compound, the two enantiomers are:

(1R,2R)-1,2-dimethylcyclopentane

(1S,2S)-1,2-dimethylcyclopentane

In contrast, the achiral cis isomer has chiral centers with opposite configurations, (1R,2S) or (1S,2R). Because the molecule possesses an internal plane of symmetry, these configurations result in a single, achiral meso compound. askthenerd.comquora.com

In total, there are three distinct stereoisomers of 1,2-dimethylcyclopentane. study.comquora.comdoubtnut.com This outcome can be understood by analyzing its constituent isomers:

A pair of enantiomers : The chiral trans isomer exists as two non-superimposable mirror images, (1R,2R) and (1S,2S). study.com

One meso compound : The cis isomer is a single, achiral compound that is superimposable on its mirror image. study.comaskthenerd.com

The cis isomer is a diastereomer of both the (1R,2R) and (1S,2S) trans isomers.

| Isomer Name | Chirality | Stereochemical Relationship |

|---|---|---|

| (1R,2R)-1,2-dimethylcyclopentane | Chiral | Enantiomers (to each other) |

| (1S,2S)-1,2-dimethylcyclopentane | Chiral | |

| cis-1,2-Dimethylcyclopentane | Achiral (Meso) | Diastereomer (to both trans enantiomers) |

Non-Interconversion of Stereoisomers without Covalent Bond Cleavage

The stereoisomers of 1,2-dimethylcyclopentane are configurational isomers, meaning they are not readily interconvertible. askthenerd.com The cyclic nature of the cyclopentane ring significantly restricts rotation around its C-C single bonds. libretexts.org As a result, the conversion of the cis isomer to the trans isomer, or vice versa, cannot occur through simple bond rotation. Such a transformation would necessitate the breaking and subsequent reforming of covalent bonds, a process that requires a substantial input of energy. libretexts.org Therefore, under normal conditions, the cis and trans isomers are stable and distinct compounds.

Conformational Analysis and Ring Dynamics of Trans 1,2 Dimethylcyclopentane

Cyclopentane (B165970) Ring Flexibility and Pseudorotation Dynamics

Cyclopentane and its derivatives are not planar. msu.edumakingmolecules.commaricopa.edu A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-hydrogen bonds. msu.edumakingmolecules.com To alleviate this strain, the ring puckers into non-planar conformations. msu.edumakingmolecules.com The two most recognized puckered conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). rsc.orgtandfonline.comresearchgate.net In the envelope conformation, one carbon atom is out of the plane of the other four, while in the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

These conformations are not static but are in a constant state of flux through a process known as pseudorotation. rsc.orgosu.eduwikipedia.org Pseudorotation is a near-barrierless conformational rearrangement that allows the pucker to move around the ring, leading to the continuous interconversion of envelope and twist forms. tandfonline.comosu.eduwikipedia.org This dynamic process occurs on a sub-picosecond timescale and means that any given carbon atom rapidly alternates between in-plane and out-of-plane positions. osu.edu While there is a central barrier to planarity, the barrier to pseudorotation itself is very small in cyclopentane. rsc.orgtandfonline.com

Energetics of Conformations in trans-1,2-Dimethylcyclopentane

In this compound, the two methyl groups are on opposite sides of the ring. The primary factor governing the stability of its conformations is the minimization of steric strain between the two methyl groups and between the methyl groups and the ring hydrogens. The molecule preferentially adopts conformations where the bulky methyl groups occupy pseudo-equatorial positions to reduce steric hindrance. researchgate.netrsc.org

Computational studies, specifically using methods like B3LYP, M06-2X, and MP2, have been employed to explore the conformational landscape. researchgate.netconicet.gov.ar For this compound, the global minimum energy conformation is a twist form (specifically ¹T₂) where both methyl groups are in pseudo-equatorial positions. researchgate.net This arrangement minimizes the steric interactions that would be present if one or both methyl groups were in the more sterically hindered pseudo-axial positions. researchgate.net

The relative stability of the different conformations of this compound is determined by the magnitude of steric interactions. The most significant of these are gauche interactions between the two methyl groups.

In the most stable ¹T₂ conformation, the two pseudo-equatorial methyl groups are anti to one another, which is a low-energy arrangement. libretexts.org A transition state for pseudorotation occurs at a different twist conformation (²T₁) where the methyl groups are in a pseudo-axial arrangement, which is significantly higher in energy. researchgate.net The energy difference between the global minimum and this transition state has been calculated to be approximately 2.19 kcal/mol at the B3LYP/6-311+G** level of theory. researchgate.net This energy barrier is a measure of the preference for the pseudo-equatorial arrangement of the methyl groups.

Another conformation to consider is one where the methyl groups are gauche to each other. This arrangement introduces steric strain and is therefore less stable than the anti-conformation. libretexts.org The constant pseudorotation means the molecule will pass through these higher-energy conformations, but it will spend the majority of its time in or near the lowest energy ¹T₂ conformation.

Theoretical and Experimental Approaches to Conformational Characterization

A combination of experimental techniques and computational methods is necessary to fully characterize the dynamic conformational behavior of this compound.

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the molecular structure of molecules in the gas phase. chemrxiv.org For flexible molecules like cyclopentane derivatives, GED data is often analyzed in conjunction with a pseudorotation model to account for the large-amplitude motions. figshare.com This approach allows for the determination of average structural parameters such as bond lengths, bond angles, and the puckering amplitude of the ring. figshare.com While specific GED studies focusing solely on this compound are not readily found in the provided search results, the methodology has been successfully applied to similar cyclopentane derivatives, such as 1,1-dichlorocyclopentane. figshare.com These studies confirm the puckered nature of the ring and the utility of a dynamic model for data analysis. figshare.com

Computational chemistry, particularly ab initio and density functional theory (DFT) methods, has become an indispensable tool for studying the conformational preferences and energetics of molecules like this compound. researchgate.netconicet.gov.armdpi.com Methods such as B3LYP, M06-2X, and MP2 with appropriate basis sets (e.g., 6-311+G**) can be used to locate energy minima and transition states on the potential energy surface. researchgate.netconicet.gov.ar

These calculations provide detailed information about the geometries and relative energies of different conformers. For instance, calculations have shown that alkyl groups, like methyl groups, prefer pseudo-equatorial positions to minimize steric strain. researchgate.netrsc.org The energy differences between various conformations, as calculated by these methods, help to quantify the steric interactions and predict the most stable structures. researchgate.net For example, G4 ab initio calculations have been used to determine the enthalpy of formation for this compound, which relies on identifying the lowest energy conformation. mdpi.com

Table of Calculated Energy Differences for this compound Conformations

| Conformation | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| ¹T₂ | Global minimum, two pseudo-equatorial methyl groups | 0.00 | B3LYP/6-311+G** researchgate.net |

Synthetic Methodologies and Precursor Chemistry

Formation of trans-1,2-Dimethylcyclopentane

The synthesis of this compound can be achieved through specific hydrogenation reactions where the starting material and reaction conditions are selected to favor the formation of the trans product.

Hydrogenation of 1,5-Dimethylcyclopentene (B93963)

The hydrogenation of 1,5-dimethylcyclopentene can serve as a method for producing 1,2-dimethylcyclopentane (B1584824). This process typically involves the use of a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure at elevated temperatures. The reaction conditions are optimized for industrial-scale production.

Industrial Production Methods

On an industrial scale, the production of 1,2-dimethylcyclopentane isomers often utilizes catalytic hydrogenation. For instance, the hydrogenation of 1,3-dimethylcyclopentadiene (B8638227) using a palladium-on-carbon catalyst under high pressure is a method that can achieve high conversion rates. The general approach involves reacting the precursor with hydrogen gas in a reactor, followed by filtration and distillation to isolate the product. Another industrial method involves the catalytic dehydrogenation of 1,2-dimethylcyclopentane to produce 1,2-dimethylcyclopentene (B3386875), a process that can be reversed under hydrogenation conditions.

Stereoselective Synthesis of 1,2-Dimethylcyclopentane Isomers

The synthesis of specific isomers of 1,2-dimethylcyclopentane requires stereoselective methods that control the spatial arrangement of the methyl groups.

Catalytic Hydrogenation of 1,2-Dimethylcyclopentene for cis Isomer Formation via Syn Addition

The catalytic hydrogenation of 1,2-dimethylcyclopentene is a well-established method that predominantly yields cis-1,2-dimethylcyclopentane (B72798). lumenlearning.comvarsitytutors.comlibretexts.org This stereochemical outcome is the result of a syn-addition mechanism. lumenlearning.comvarsitytutors.comlibretexts.org In this process, both hydrogen atoms add to the same face of the cyclopentene (B43876) ring as it adsorbs onto the surface of the metal catalyst (e.g., palladium, platinum, or nickel). lumenlearning.commasterorganicchemistry.com This surface-mediated addition leads to the exclusive formation of the cis isomer. varsitytutors.com The reaction is exothermic, and the enthalpy of hydrogenation for 1,2-dimethylcyclopentene has been measured.

Table 1: Catalytic Hydrogenation of 1,2-Dimethylcyclopentene

| Reactant | Catalyst | Product | Stereochemistry |

|---|---|---|---|

| 1,2-Dimethylcyclopentene | Pd, Pt, or Ni | cis-1,2-Dimethylcyclopentane | Syn-addition lumenlearning.comvarsitytutors.comlibretexts.org |

Approaches to Asymmetric Synthesis

Asymmetric synthesis aims to produce optically active compounds, which are single enantiomers. For 1,2-dimethylcyclopentane, this would involve methods that selectively form one of the two enantiomers of the trans isomer, (1R,2R)-1,2-dimethylcyclopentane or (1S,2S)-1,2-dimethylcyclopentane, or one of the enantiomers of the cis isomer. Research has been conducted on the synthesis of optically pure (1R,2R)-1,2-dimethylcyclopentane. acs.org Asymmetric synthesis can be achieved using chiral auxiliaries or catalysts. For instance, palladium-catalyzed asymmetric hydrogenation of a cyclopentene precursor using a chiral auxiliary like (-)-sparteine (B7772259) has been shown to produce a high enantiomeric excess of a substituted cyclopentane (B165970) derivative. vulcanchem.com

Regioselective and Stereochemical Control in Alkene Addition Reactions

The formation of specific isomers of 1,2-dimethylcyclopentane is fundamentally governed by the principles of regioselectivity and stereoselectivity in alkene addition reactions. masterorganicchemistry.com

Regioselectivity refers to the preference for forming one constitutional isomer over another. masterorganicchemistry.com In the context of forming 1,2-dimethylcyclopentane from a precursor like methylcyclopentene, regioselectivity would determine the position of the second methyl group.

Stereoselectivity dictates the preferential formation of one stereoisomer over others. masterorganicchemistry.com

In the hydrogenation of 1,2-dimethylcyclopentene, the reaction is highly stereoselective for syn-addition, leading to the cis product. masterorganicchemistry.com Other addition reactions to alkenes can exhibit different stereochemical preferences. For example, the addition of halogens like bromine (Br₂) to a cycloalkene typically proceeds through an anti-addition mechanism, resulting in a trans product. libretexts.org This occurs via a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. libretexts.org

The choice of reagents and reaction mechanism is therefore crucial in controlling the stereochemical outcome and synthesizing the desired isomer of 1,2-dimethylcyclopentane.

Carbocation Intermediates and Product Distribution

The synthesis of this compound and its isomers is intricately linked to the formation and rearrangement of carbocation intermediates. These high-energy species are pivotal in determining the final product distribution in various acid-catalyzed and electrophilic addition reactions. The stability of the carbocation, governed by factors such as substitution and ring strain, dictates the reaction pathway and the stereochemical outcome.

In the context of forming substituted cyclopentanes, carbocations often arise from the protonation of an alkene or the departure of a leaving group from a cyclic precursor. For instance, the addition of hydrogen halides like HBr to 1,2-dimethylcyclopentene proceeds through a carbocation intermediate. pearson.com The initial protonation of the double bond leads to the formation of a tertiary carbocation, which is planar. pearson.com The subsequent attack by the bromide ion can occur from either face of the planar carbocation, resulting in a mixture of cis- and this compound products. This lack of stereospecificity is a hallmark of reactions proceeding through such intermediates. pearson.com

Carbocation rearrangements are also a significant factor influencing the product distribution. msu.edu These rearrangements, such as hydride or methyl shifts, occur to form a more stable carbocation. libretexts.org For example, in the acid-catalyzed isomerization of methylcyclohexane, ring contraction can occur, leading to the formation of various dimethylcyclopentane isomers, including this compound. escholarship.org Studies on the skeletal isomerization of cycloalkanes like cycloheptane (B1346806) over sulfated zirconia have shown the formation of this compound alongside other isomers, indicating a complex reaction network governed by carbocation rearrangements. researchgate.net

The distribution of products is highly dependent on the reaction conditions and the specific catalyst used. For example, under mild acid treatment, kinetic control may favor the formation of one set of products, while more vigorous conditions can lead to thermodynamic control and a different product distribution. msu.edu The interplay between the rates of carbocation formation, rearrangement, and subsequent reaction determines the final isomeric ratio.

Detailed studies involving bifunctional catalysts with both metal and acid sites have further illuminated the reaction pathways. In the conversion of methylcyclohexane, the initial products formed at the acid sites are various alkylcyclopentene isomers. These can then undergo further interconversion or be hydrogenated at the metal sites to form the final saturated cycloalkanes. escholarship.org The relative rates of these competing reactions are crucial in determining the selectivity towards a specific isomer like this compound.

The following table summarizes the key carbocation-mediated reactions leading to the formation of this compound and its isomers, highlighting the influence of the intermediate on the product distribution.

| Precursor | Reagents/Catalyst | Carbocation Intermediate | Key Transformation | Product Distribution |

| 1,2-Dimethylcyclopentene | HBr | Tertiary carbocation | Electrophilic addition | Mixture of cis- and trans-1,2-dibromo-1,2-dimethylcyclopentane |

| Methylcyclohexane | Pt/Al2O3 with H3PW/SiO2 | Various rearranged carbocations | Isomerization and ring contraction | Mixture including ethylcyclopentane (B167899), 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane |

| Cycloheptane | Sulfated zirconia | Protonated bicycloheptane (B81988) and rearranged carbocations | Skeletal isomerization | Methylcyclohexane (major), with minor amounts of this compound, cis- and trans-1,3-dimethylcyclopentanes, 1,1-dimethylcyclopentane, and ethylcyclopentane researchgate.net |

| 1,2-Diol (Pinacol) | Acid | Tertiary carbocation | Pinacol (B44631) rearrangement | Carbonyl compound (ketone or aldehyde) via alkyl/hydride shift |

Reaction Mechanisms Involving or Forming Trans 1,2 Dimethylcyclopentane

Pinacol (B44631) Rearrangement Studies of cis- and trans-1,2-Dimethylcyclopentane-1,2-diol.acs.orgnih.govuniroma1.itrsc.orgdoi.org

The pinacol rearrangement is a classic organic reaction that involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.org The study of cis- and this compound-1,2-diol provides significant insight into the stereochemical aspects of this rearrangement.

In the gas phase, the pinacol rearrangement of cis- and this compound-1,2-diol has been investigated using mass spectrometric and radiolytic methods. acs.org These studies, utilizing gaseous Brønsted acids such as D₃⁺, CH₅⁺/C₂H₅⁺, and i-C₄H₉⁺, reveal that the stereochemistry of the diol plays a pivotal role in the reaction pathway. acs.org

A key finding is that in the gas phase, the cis-isomer of 1,2-dimethylcyclopentane-1,2-diol (B15491123) rearranges more rapidly than the trans-isomer. acs.org This observation suggests the participation of the migrating methyl group in the departure of the water molecule, a phenomenon known as anchimeric assistance. acs.org This contrasts with studies in solution, where such evidence for anchimeric assistance was not observed. acs.org The rate-limiting step in the gas-phase reaction is the dehydration of the protonated substrate. acs.org

The primary products of the gas-phase rearrangement of both isomers are 2,2-dimethylcyclopentanone (B1329810) and 1-acetyl-1-methylcyclopentane. The relative yields of these products are influenced by the specific gaseous acid used and the reaction pressure. The table below summarizes the product distribution from the γ-radiolysis of i-C₄H₁₀ at 760 Torr in the presence of the diol substrates.

Product Yields from γ-Radiolysis of i-C₄H₁₀ with Diol Substrates

| Substrate | 2,2-Dimethylcyclopentanone Yield (%) | 1-Acetyl-1-methylcyclopentane Yield (%) | Other Products |

|---|---|---|---|

| cis-1,2-Dimethylcyclopentane-1,2-diol | 65 | 15 | 20 |

| trans-1,2-Dimethylcyclopentane-1,2-diol | 70 | 10 | 20 |

Data sourced from a study on the gas-phase pinacol rearrangement. acs.org

These findings highlight that the reaction environment—gas phase versus solution—can significantly alter the mechanistic pathway and the influence of stereochemistry on the reaction rate.

Role as an Intermediate in Hydrocarbon Skeletal Rearrangement and Isomerization.rsc.org

This compound serves as a key intermediate in the complex skeletal rearrangements and isomerization reactions of hydrocarbons, particularly on metal catalysts.

In the isomerization of alkanes over metal catalysts like platinum on alumina (B75360) (Pt-Al₂O₃), two primary mechanisms are generally considered: the bond shift mechanism and the cyclic mechanism. rsc.org Studies involving isotopically labeled hydrocarbons, such as 2,3-dimethyl[2-¹³C]pentane, have provided evidence for the involvement of a 1,2-dimethylcyclopentane (B1584824) intermediate in a cyclic pathway. rsc.org

This cyclic mechanism involves the formation of a five-membered ring from an acyclic alkane precursor on the catalyst surface. The subsequent cleavage of a different bond in the cyclic intermediate leads to the formation of an isomerized alkane. The presence of this compound among the reaction products or its inference from the isotopic distribution in the final products supports this mechanistic pathway. The rate-determining step in this isomerization is believed to be the skeletal rearrangement of highly dehydrogenated species on the catalyst surface. rsc.org

For instance, in the isomerization of cycloheptane (B1346806) over sulfated zirconia, this compound is formed as one of the minor products, indicating its role in the intricate network of rearrangement pathways. researchgate.net

Mechanism of Mobile Solvent Hole Scavenging in Cycloalkanes.researchgate.net

In the field of radiation chemistry, the behavior of radical cations, or "holes," in alkane solvents is of significant interest. This compound has been identified as an effective scavenger for these mobile solvent holes.

When cycloalkane liquids like cyclohexane (B81311) are ionized, mobile solvent holes are formed, which can migrate rapidly through the solvent. osti.govosti.gov Certain solutes, including this compound, can trap these holes. researchgate.net This trapping process is reversible and has been shown to occur via a charge transfer mechanism. researchgate.net

Studies using time-resolved dc photoconductivity have demonstrated that solutes with liquid-state ionization potentials lower than that of the solvent can reversibly scavenge the solvent holes. researchgate.netresearchgate.net this compound, with a change in Gibbs free energy (ΔG°) of -0.25 eV for the scavenging reaction in cyclohexane, acts as an efficient trap. researchgate.net

Thermodynamic Data for Hole Scavenging in Cyclohexane

| Scavenger | ΔG° (eV) |

|---|---|

| Methylcyclohexane | -0.11 |

| 1,1-Dimethylcyclopentane | -0.20 |

| 2,3-Dimethylpentane | -0.21 |

| trans-1,2-Dimethylcyclopentane | -0.25 |

Data illustrates the driving force for the reversible trapping of mobile solvent holes in cyclohexane by various solutes. researchgate.net

Advanced Spectroscopic and Characterization Techniques

Infrared Absorption Spectroscopy for Isomer Differentiation and Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for distinguishing between the cis and trans isomers of 1,2-dimethylcyclopentane (B1584824). The differentiation is possible due to the differences in their molecular symmetry, which affects the vibrational modes of the molecule.

In general, trans isomers, which often possess a higher degree of symmetry, may exhibit fewer IR-active bands compared to their cis counterparts. This is because some vibrational modes in a highly symmetric molecule may not result in a change in the dipole moment, rendering them IR-inactive. For substituted cycloalkanes, the C-H bending vibrations can be particularly informative. For instance, in some cyclic systems, the cis isomer displays a C-H bending vibration around 700 cm⁻¹, while the trans isomer shows a corresponding vibration near 960 cm⁻¹. quora.com

The IR spectra of cis and trans isomers of disubstituted alkenes also show characteristic differences. The C=C stretching frequency for a cis-1,2-disubstituted alkene is typically found around 1660 cm⁻¹, whereas for a trans isomer, it appears at a slightly higher frequency of about 1675 cm⁻¹. quora.com While trans-1,2-Dimethylcyclopentane is a saturated cycloalkane, the principles of how stereochemistry influences vibrational frequencies are transferable. The distinct spatial arrangement of the methyl groups in the trans configuration leads to a unique set of vibrational frequencies compared to the cis isomer.

A study on the near-infrared absorption of hydrocarbons utilized samples of 1,2-dimethylcyclopentane isomers to demonstrate the capability of IR spectroscopy in differentiating between closely related structures. nist.gov The specific absorptive indices calculated from the spectra allow for direct comparison and identification of individual compounds. nist.gov

Table 1: General Infrared Absorption Characteristics for Isomer Differentiation

| Isomer Type | Characteristic Vibrational Mode | Approximate Frequency (cm⁻¹) |

| cis | C-H Bending | ~700 |

| trans | C-H Bending | ~960 |

Note: The frequencies are general and can vary based on the specific molecule and its environment.

Electron Diffraction for Gas-Phase Molecular Structure Determination

A study specifically focusing on this compound using GED revealed significant insights into its molecular structure and pseudorotational motion. dntb.gov.uaacs.org The investigation determined the geometrical arrangement of the atoms, confirming the trans configuration of the methyl groups relative to the cyclopentane (B165970) ring. dntb.gov.ua

The process of GED involves directing a beam of high-energy electrons at a gaseous sample. wikipedia.org The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule. wikipedia.org Analysis of this pattern allows for the calculation of structural parameters. For cyclic molecules like this compound, GED can elucidate the puckering of the ring and the preferred conformations, such as the envelope or half-chair forms that cyclopentane can adopt to relieve ring strain. tandfonline.com

Table 2: Key Structural Parameters of this compound from Gas-Phase Electron Diffraction

| Parameter | Value | Reference |

| Molecular Structure | Determined | dntb.gov.ua |

| Pseudorotational Motion | Characterized | dntb.gov.ua |

This table summarizes the findings of the GED study on this compound.

Nuclear Magnetic Resonance (NMR) for Stereochemical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the stereochemistry of organic molecules, including the validation of the trans configuration in 1,2-dimethylcyclopentane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The stereochemical arrangement of the methyl groups in this compound results in a specific set of chemical shifts and coupling constants in its NMR spectra. For instance, the number of unique signals in the ¹³C NMR spectrum can help distinguish between the cis and trans isomers. Due to the symmetry of the trans isomer, it is expected to show a different number of signals compared to the less symmetric cis isomer. One source suggests that trans-1,2-dimethylcyclopropane (B1237784) gives three NMR signals. quora.com

The ¹H NMR spectrum provides further confirmation through the analysis of proton-proton coupling. The spatial relationship between protons on the cyclopentane ring and the methyl groups influences the magnitude of the coupling constants (J-values), which can be used to deduce the relative stereochemistry. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be employed to establish through-space proximity between protons, providing definitive evidence for the trans arrangement of the methyl groups. nih.gov

Table 3: Expected NMR Signals for this compound

| Nucleus | Expected Number of Unique Signals | Notes |

| ¹³C | 3 | Based on the molecular symmetry of the trans isomer. |

| ¹H | Multiple distinct signals | The exact number and splitting patterns depend on the specific conformation and coupling constants. |

X-ray Crystallography (General Applicability to Cyclic Hydrocarbons)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state. mkuniversity.ac.in While obtaining suitable crystals of volatile, non-polar hydrocarbons like this compound can be challenging, the method is generally applicable to cyclic hydrocarbons and their derivatives. beilstein-journals.orgaip.org

The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. openstax.org This analysis yields a detailed electron density map from which the precise positions of atoms can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. mkuniversity.ac.in

Applications in Mechanistic Chemical Probes

Differentiation between Radical and Carbocation Intermediates in Enzymatic and Chemical Oxidations

The oxidation of saturated hydrocarbons, or alkanes, can occur through mechanisms involving highly reactive intermediates known as radicals or carbocations. The stereochemical outcome of oxidizing trans-1,2-dimethylcyclopentane provides crucial clues to identify which intermediate is formed.

Cytochrome P450 (CYP) is a large and diverse family of enzymes that play a critical role in metabolizing a wide range of substances by catalyzing oxidation reactions, including the hydroxylation of C-H bonds. nih.govmdpi.com A long-standing question in the study of these enzymes is the precise nature of the intermediate species involved in the oxygen transfer to a substrate. nih.gov

The use of this compound as a substrate has been instrumental in providing evidence for the involvement of radical intermediates in reactions catalyzed by cytochrome P450. researchgate.net When this compound is hydroxylated by CYP enzymes, a mixture of stereoisomeric alcohol products is formed. The creation of products where the original stereochemistry is both retained and inverted is a strong indicator that the reaction proceeds through a radical intermediate. researchgate.net This intermediate is planar or inverts its stereochemistry rapidly, which allows for the formation of different stereoisomers. If the reaction involved a concerted oxygen insertion or a very short-lived carbocation, a much higher degree of stereochemical retention would be observed.

The ratio of the resulting alcohol products, such as trans- and cis-1,2-dimethylcyclopentan-1-ol, can differ depending on the specific cytochrome P450 isozyme, offering insights into the shape of the enzyme's active site and the lifetime of the radical intermediate. researchgate.netnih.gov

Table 1: Mechanistic Insights from Cytochrome P450-Catalyzed Hydroxylation

| Substrate | Enzyme | Key Products | Mechanistic Inference |

|---|---|---|---|

| trans-1,2-Dimethylcyclopentane | Cytochrome P450 | Mixture of trans- and cis-1,2-dimethylcyclopentan-1-ols | Supports a mechanism involving a substrate radical intermediate, allowing for partial loss of stereochemistry. researchgate.net |

Probing Solvent Interactions and Solvation Phenomena

The solvent in which a reaction takes place can significantly influence the behavior and reactivity of molecules. The interactions between solute (the substance dissolved) and solvent molecules can affect conformational preferences and the stability of intermediates and transition states. The strength of these noncovalent interactions is highly dependent on the properties of the solvent. acs.org

While direct studies focusing exclusively on this compound for probing solvent interactions are not extensively documented, the principle of using conformationally restricted alkanes for this purpose is a known strategy in physical organic chemistry. acs.orgacs.org The rigid structure of molecules like this compound makes them excellent models for studying how different solvents affect molecular conformation and stability. Changes in the molecule's properties, which can be observed using spectroscopic techniques, can reveal details about the nature of solute-solvent interactions. mdpi.com For example, the balance of stabilizing interactions between a solute and solvent is crucial for processes like self-assembly and can dictate the structure and properties of resulting materials. acs.org The study of how simple, non-polar molecules like alkanes interact with various solvents, including water, is fundamental to understanding phenomena such as the hydrophobic effect. nih.govresearchgate.net

Environmental and Geochemical Research

Anaerobic Biodegradation Studies of Alicyclic Hydrocarbons

The anaerobic biodegradation of alicyclic hydrocarbons, such as trans-1,2-Dimethylcyclopentane, is a significant area of environmental research. Studies have shown that the breakdown of these compounds by microorganisms in the absence of oxygen is highly dependent on the specific isomer of the compound and the prevailing environmental conditions. oup.comresearchgate.net

Research on the anaerobic biodegradation of dimethylcyclopentane isomers has revealed varied persistence profiles. In studies conducted under sulfate-reducing conditions, this compound was found to be one of the more extensively degraded isomers over a 100-day incubation period. oup.com This suggests that under the right conditions, this compound is not entirely recalcitrant. However, under methanogenic conditions, the biodegradation of dimethylcyclopentane isomers, including the trans-1,2 configuration, is significantly less effective. oup.comresearchgate.net This indicates that the presence of sulfate (B86663) as an electron acceptor is a critical factor for the substantial breakdown of this compound in anoxic environments. oup.com Some studies have noted that while simpler alicyclic compounds can be biodegraded under methanogenic conditions, the degradation of more substituted compounds like dimethylcyclopentanes is much more limited. oup.com

The anaerobic biodegradation of dimethylcyclopentanes exhibits a notable isomer-specific pattern. oup.com For instance, while this compound can be extensively degraded under sulfate-reducing conditions, other isomers show much greater resistance to microbial breakdown. oup.com Studies have observed that cis-1,3-dimethylcyclopentane (B1584825) is particularly recalcitrant under these same conditions. oup.com This contrasts with the degradation patterns of dimethylcyclohexanes, where the cis-1,3-dimethylcyclohexane (B1347349) isomer is more readily biodegraded. oup.com This highlights the high degree of specificity in the microbial metabolic pathways involved in the degradation of these closely related alicyclic hydrocarbons. The structural differences between isomers, such as the spatial arrangement of the methyl groups on the cyclopentane (B165970) ring, significantly influence their susceptibility to anaerobic microbial attack. oup.compearson.com

Below is a table summarizing the anaerobic biodegradation of various dimethylcyclopentane isomers under sulfate-reducing conditions based on available research findings.

| Isomer | Biodegradation under Sulfate-Reducing Conditions |

| This compound | Extensively degraded oup.com |

| 1,1-Dimethylcyclopentane | Marginal evidence of biodegradation oup.com |

| cis-1,3-Dimethylcyclopentane | Essentially unaffected/recalcitrant oup.com |

| trans-1,3-Dimethylcyclopentane | Degraded to a lesser extent oup.com |

Application as an Indicator in Sedimentary Rock Maturation History

This compound serves as a valuable biomarker in the field of geology, particularly in assessing the thermal maturation history of sedimentary rocks. lookchem.com The presence and relative abundance of this and other hydrocarbon compounds within sedimentary formations provide geologists with crucial insights into the thermal history and the extent of hydrocarbon generation and migration that has occurred over geological time. lookchem.com The analysis of specific biomarker ratios can help determine the maturity of hydrocarbon source rocks, which is a key factor in guiding petroleum exploration and production strategies. lookchem.comresearchgate.net As organic matter in sedimentary rocks is subjected to increasing temperature and pressure with burial, the chemical structures of biomarkers like this compound undergo predictable changes, allowing them to be used as molecular fossils to reconstruct past geological processes. mit.edu

Emerging Research Areas and Future Perspectives

Potential in Advanced Materials Science Development

The rigid and well-defined stereochemistry of cyclic hydrocarbons like trans-1,2-dimethylcyclopentane makes them interesting building blocks for the development of advanced materials. While specific research on this compound in this area is not extensive, its structural motifs can be incorporated into polymers and liquid crystals. The introduction of such chiral, alicyclic units can influence the macroscopic properties of these materials, such as their thermal stability, mechanical strength, and optical properties. For example, incorporating this compound moieties into a polymer backbone could lead to materials with higher glass transition temperatures and altered solubility characteristics. Further exploration in this area could involve the synthesis of functionalized derivatives of this compound that can be readily polymerized or used as dopants in liquid crystal displays.

Further Theoretical Studies and Computational Modeling Advancements

Computational chemistry provides a powerful tool for investigating the properties of molecules like this compound. While the fundamental conformational analysis has been studied, advancements in computational methods allow for more accurate predictions of its thermodynamic properties, spectroscopic data, and reaction mechanisms. Future theoretical studies could focus on high-level quantum mechanical calculations to refine the energy differences between various conformers and to model the transition states of its reactions with greater precision. researchgate.netwikipedia.org Such studies can provide deeper insights into its reactivity and guide the design of new synthetic routes. Furthermore, molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments and its interactions with other molecules, which is relevant for its potential applications in materials science and as a solvent.

Continued Exploration in Stereoselective Organic Transformations

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary or as a scaffold for the development of chiral ligands in asymmetric catalysis. nih.govnih.govnih.govresearchgate.netescholarship.orgmdpi.comdovepress.com A chiral auxiliary is a temporary stereogenic group that can be attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. Although this compound itself may not be directly used as an auxiliary, its derivatives with appropriate functional groups could be designed for this purpose. The rigid cyclopentane (B165970) ring can provide a well-defined chiral environment to influence the approach of reagents to the substrate. Continued research in this area could lead to the development of novel and efficient methods for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries.

Q & A

Basic Research Questions

Q. How is trans-1,2-dimethylcyclopentane synthesized, and what are the key experimental considerations?

- Methodological Answer : The compound is typically synthesized via two routes:

- Hydrogenation : Catalytic hydrogenation of 1,2-dimethylcyclopentene using Pd/C under H₂ pressure. This method is favored industrially for scalability and efficiency .

- Grignard Reaction : Reacting cyclopentane derivatives with methyl magnesium bromide (MeMgBr), followed by acidic workup. This route is useful for small-scale laboratory synthesis but requires strict control of moisture and temperature .

Q. How can cis and trans isomers of 1,2-dimethylcyclopentane be distinguished experimentally?

- Methodological Answer :

- NMR Spectroscopy : The trans isomer exhibits distinct coupling constants (J values) in ¹H NMR due to its diaxial methyl groups, whereas the cis isomer shows smaller coupling from diequatorial positioning .

- Polarimetry : The trans isomer exists as enantiomers (optical isomers), while the cis isomer is achiral. Measure optical rotation to confirm chirality .

- X-ray Crystallography : Resolve spatial arrangements definitively, though this requires high-purity crystals .

Q. What are the IUPAC nomenclature rules for designating this compound?

- Methodological Answer :

- Assign numbering to the cyclopentane ring such that the two methyl groups are on adjacent carbons (positions 1 and 2).

- Use "trans-" to indicate that the methyl groups are on opposite faces of the ring plane. Verify using molecular modeling or Newman projections to avoid misassignment .

Advanced Research Questions

Q. How can diastereomeric purity of this compound be quantified in complex mixtures?

- Methodological Answer :

- Chromatography : Use GC with a chiral stationary phase (e.g., β-cyclodextrin) or HPLC with a polar column (e.g., silica gel modified with nitro groups). Compare retention times against certified standards (e.g., DHA Naphthenes Standard, which includes this compound at 3.653 wt%) .

- Mass Spectrometry Coupling : Employ GC-MS with electron ionization (EI) to differentiate diastereomers via fragmentation patterns. Optimize ionization energy to minimize co-elution .

Q. What computational methods are suitable for predicting thermodynamic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Calculate enthalpy of formation (ΔHf) and entropy (S°) using force fields like OPLS-AA. Validate against experimental data from calorimetry .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict bond angles, strain energy, and steric interactions between methyl groups .

Q. How can contradictory stereochemical data in literature be resolved for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting experiments (e.g., optical rotation measurements) under standardized conditions (temperature, solvent).

- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray, and vibrational circular dichroism) to confirm spatial configuration. Reference authoritative databases like PubChem (CID 14679) to align with established data .

Q. What experimental strategies minimize racemization during synthetic scale-up of this compound?

- Methodological Answer :

- Catalyst Optimization : Use enantioselective hydrogenation catalysts (e.g., chiral Ru complexes) to preserve stereochemistry during large-scale hydrogenation .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or unintended stereochemical flipping.

- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect racemization intermediates early .

Data Analysis and Validation

Q. How to design a study correlating the steric effects of this compound with its reactivity in substitution reactions?

- Methodological Answer :

- Kinetic Studies : Measure reaction rates of halogenation (e.g., bromination) under controlled conditions. Compare with cis-1,2-dimethylcyclopentane to isolate steric vs. electronic effects .

- Computational Modeling : Use DFT to map transition states and identify steric hindrance in substitution pathways .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and purification due to its volatile nature.

- Storage : Keep in sealed, light-resistant containers under inert gas to prevent degradation.

- Emergency Protocols : Follow guidelines for hydrocarbon fires (e.g., CO₂ extinguishers) and spill containment (e.g., vermiculite absorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.